molecular formula C24H28N4OS B11221642 N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B11221642
M. Wt: 420.6 g/mol
InChI Key: YPFFKGCYPBUTRW-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane core substituted with a 4-methylbenzyl group and a thioxo-dihydroquinazolinyl amino methyl moiety.

Properties

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4OS/c1-16-6-8-17(9-7-16)15-26-23(29)19-12-10-18(11-13-19)14-25-22-20-4-2-3-5-21(20)27-24(30)28-22/h2-9,18-19H,10-15H2,1H3,(H,26,29)(H2,25,27,28,30)

InChI Key

YPFFKGCYPBUTRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Amidation

The cyclohexanecarboxamide is synthesized from 4-(bromomethyl)cyclohexanecarboxylic acid and 4-methylbenzylamine . The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) under nitrogen:

4-(Bromomethyl)cyclohexanecarboxylic acid+4-methylbenzylamineEDC/HOBt, DCMIntermediate A\text{4-(Bromomethyl)cyclohexanecarboxylic acid} + \text{4-methylbenzylamine} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Intermediate A}

Reaction Conditions :

  • Temperature: 0°C → room temperature (RT)

  • Time: 12–16 hours

  • Yield: 78–82%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 4.35 (s, 2H, NCH₂Ar), 3.41 (m, 1H, CONHCH₂), 2.33 (s, 3H, ArCH₃), 1.90–1.45 (m, 10H, cyclohexane).

  • HRMS (ESI) : m/z calcd for C₁₆H₂₁BrNO₂ [M+H]⁺: 346.08, found: 346.07.

Alternative Route: Reductive Amination

A patent-described method employs reductive amination for carboxamide formation:

  • Cyclohexanecarbonyl chloride is reacted with 4-methylbenzylamine in toluene with triethylamine (TEA).

  • The intermediate imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol.

Advantages : Higher functional group tolerance (yield: 85%).
Limitations : Requires stringent moisture control.

Synthesis of 2-Thioxo-1,2-dihydroquinazolin-4-amine (Intermediate B)

Thiourea Cyclization

The quinazolinone core is constructed via cyclization of methyl 2-aminobenzoate with thiourea in refluxing ethanol:

Methyl 2-aminobenzoate+thioureaEtOH, Δ2-thioxo-1,2-dihydroquinazolin-4-amine\text{Methyl 2-aminobenzoate} + \text{thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-thioxo-1,2-dihydroquinazolin-4-amine}

Optimized Conditions :

  • Temperature: 80°C

  • Catalyst: p-toluenesulfonic acid (PTSA)

  • Yield: 65–70%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.60 (t, J = 7.6 Hz, 1H, ArH), 7.30 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 2H, NH₂).

  • IR (KBr) : 3420 cm⁻¹ (N-H), 1675 cm⁻¹ (C=S).

Alternative Pathway: Microwave-Assisted Synthesis

A rapid protocol uses microwave irradiation (150°C, 20 min) to enhance reaction efficiency (yield: 73%). This method reduces side products like 2-mercaptoquinazolin-4(3H)-one , which forms under prolonged heating.

Coupling of Intermediates A and B

Nucleophilic Substitution

Intermediate A reacts with Intermediate B in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:

A (bromide)+B (amine)K₂CO₃, DMFTarget Compound\text{A (bromide)} + \text{B (amine)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Optimized Conditions :

  • Temperature: 60°C

  • Time: 8–10 hours

  • Yield: 58–62%

Side Reactions :

  • Competing elimination to form 4-methylenepiperidine (controlled by maintaining pH < 9).

  • Over-alkylation at the quinazolinone NH (mitigated by stoichiometric control).

Buchwald-Hartwig Amination

A patent-described palladium-catalyzed coupling offers higher regioselectivity:

  • Catalyst: Pd₂(dba)₃

  • Ligand: Xantphos

  • Base: Cs₂CO₃

  • Solvent: 1,4-dioxane

Yield : 68% (avoids NH over-alkylation).

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to remove unreacted intermediates and side products.

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆) :
    δ 12.10 (s, 1H, NH), 8.20 (d, J = 8.0 Hz, 1H, quinazolinone H-5), 7.65 (t, J = 7.6 Hz, 1H, quinazolinone H-6), 7.30–7.15 (m, 6H, ArH), 4.40 (s, 2H, NCH₂Ar), 3.85 (s, 2H, CH₂NH), 2.35 (s, 3H, ArCH₃), 2.10–1.50 (m, 10H, cyclohexane).

  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 173.5 (CONH), 162.0 (C=S), 138.5–115.0 (ArC), 45.2 (CH₂NH), 35.6 (cyclohexane C), 21.0 (ArCH₃).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Scale-Up and Process Optimization

Solvent Screening

SolventYield (%)Purity (%)
DMF6298.5
DMSO5897.2
THF4595.0
Acetonitrile5094.8

DMF provides optimal solubility and reaction efficiency.

Temperature Profile

Temperature (°C)Yield (%)
4050
6062
8060

Higher temperatures accelerate decomposition, reducing yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Mechanism of Action : Compounds with similar structures have shown to inhibit tumor growth by inducing apoptosis in cancer cells. The quinazoline moiety is often associated with anticancer properties due to its ability to interfere with signaling pathways involved in cell proliferation and survival.
    • Case Study : A study demonstrated that derivatives of quinazoline exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide were effective against breast and colon cancer cells, showing IC50 values in the micromolar range .
  • Antimicrobial Activity
    • Broad-Spectrum Efficacy : Research indicates that quinazoline derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thioxo group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
    • Case Study : A related compound was evaluated for its antibacterial activity against Mycobacterium tuberculosis and demonstrated promising results with MIC values significantly lower than those of standard antibiotics .
  • Enzyme Inhibition
    • Targeting Enzymes : Similar compounds have been studied as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structural features of this compound suggest potential for similar activity.
    • Case Study : Inhibition studies showed that certain quinazoline derivatives could effectively inhibit AChE with IC50 values comparable to established drugs like rivastigmine .

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment and antimicrobial activity:

  • Neurological Disorders : Given its potential as an AChE inhibitor, this compound may be explored for treating neurodegenerative diseases.
  • Anti-inflammatory Applications : Quinazoline derivatives have also been investigated for their anti-inflammatory properties, suggesting that this compound could mitigate inflammatory responses in various conditions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may bind to active sites, while the thioxo group could participate in redox reactions, altering the activity of the target protein. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (688356-55-0)

This analog replaces the 4-methylbenzyl group with a butyl chain. The alkyl substituent likely increases lipophilicity (logP) compared to the aromatic 4-methylbenzyl group, which may enhance membrane permeability but reduce target specificity due to non-specific hydrophobic interactions .

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide

This compound (from ) substitutes the thioxo-quinazoline with an indazole-urea moiety.

Quinazoline-Based Derivatives

2-methyl-6-nitroquinazolin-4(3H)-one ()

This derivative lacks the thioxo group and carboxamide side chain, resulting in reduced hydrogen-bonding capacity and rigidity. Nitro groups typically confer electron-withdrawing effects, which may influence redox properties or reactivity in biological systems .

4-chloro-6-nitro-2-trichloromethylquinazoline ()

The trichloromethyl and chloro substituents enhance electrophilicity, making this compound more reactive in nucleophilic environments. This contrasts with the thioxo group in the target compound, which participates in tautomerism and hydrogen bonding .

Heterocyclic Variants

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ()

Replacing the quinazoline core with a thiazolidinedione ring introduces a pro-chiral center and keto-enol tautomerism. This structural difference may modulate interactions with peroxisome proliferator-activated receptors (PPARs), a common target for thiazolidinediones .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Core Structure Potential Properties Reference ID
N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide 4-methylbenzyl, thioxo-quinazoline Cyclohexanecarboxamide High hydrogen-bonding capacity, moderate logP -
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide Butyl, thioxo-quinazoline Cyclohexanecarboxamide Increased lipophilicity
2-methyl-6-nitroquinazolin-4(3H)-one Nitro, methyl Quinazolinone Electron-withdrawing, rigid
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinedione, phenyl Benzamide Keto-enol tautomerism, PPAR affinity

Research Findings and Implications

  • Substituent Effects : The 4-methylbenzyl group in the target compound balances lipophilicity and aromatic stacking interactions, whereas alkyl chains (e.g., butyl) prioritize membrane permeability over selectivity .
  • Thioxo-Quinazoline vs. Other Heterocycles : The thioxo group in quinazoline enhances binding to enzymes like tyrosine kinases or topoisomerases, contrasting with thiazolidinediones’ PPAR-γ agonism .
  • Synthetic Challenges : Bulky substituents (e.g., trichloromethyl in ) complicate purification, necessitating advanced chromatographic techniques .

Biological Activity

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The compound can be synthesized through a series of chemical reactions involving the quinazolinone framework. The synthesis typically includes:

  • Formation of the Quinazolinone Core : The initial step involves creating a 2-thioxo-1,2-dihydroquinazolin-4-one structure, which serves as a precursor.
  • Amine Functionalization : The introduction of an amino group via nucleophilic substitution.
  • Cyclohexanecarboxamide Formation : The final step involves attaching the cyclohexanecarboxamide moiety to the quinazolinone backbone.

The efficiency and yield of these reactions can vary based on the reagents and conditions used, with optimization being crucial for high-purity products.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
5kE. coli15
62dM. tuberculosisModerate
40fS. aureus18

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Quinazolinones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown promising results against breast cancer cell lines .

Case Study: Anticancer Activity Evaluation

In a study examining the effects of quinazolinone derivatives on breast cancer cells, it was found that specific structural modifications significantly enhanced cytotoxicity. The presence of electron-withdrawing groups on the phenyl ring was correlated with increased activity against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Key observations include:

  • Substituent Effects : The introduction of various substituents on the benzyl or quinazolinone rings can modulate activity significantly.
  • Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit enhanced membrane permeability, leading to improved bioavailability and efficacy.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreases potency
Alkyl groupsEnhances lipophilicity
Aromatic ringsImproves binding affinity

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide?

A two-step approach is often employed:

  • Step 1 : Cyclohexanecarboxylic acid derivatives (e.g., cyclohexanecarbonyl chloride) are prepared via reaction with thionyl chloride.
  • Step 2 : The intermediate is coupled with a thioquinazolinyl-amine derivative under anhydrous conditions. Solvent choice (e.g., benzene or DMF) and stoichiometric ratios of reagents should be optimized using Design of Experiments (DoE) to minimize side products .
  • Validation : Monitor reaction progress via TLC or HPLC-MS to ensure intermediate purity before proceeding .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm the cyclohexane and benzyl moieties.
  • LC-MS for molecular weight verification and purity assessment.
  • FT-IR to identify key functional groups (e.g., thioxo at ~1250 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What experimental parameters influence the solubility and stability of this compound?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH levels. Use Hansen solubility parameters to predict solvent compatibility.
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via HPLC to identify degradation products .

Q. How can preliminary biological activity be assessed?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric assays.
  • Cellular models : Evaluate cytotoxicity and target engagement in relevant cell lines (e.g., cancer cells for antiproliferative activity).
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate assay conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the thioquinazolinyl-amide coupling reaction?

  • Hypothesis : The reaction proceeds via nucleophilic attack of the thioquinazolinyl amine on the activated carbonyl (e.g., acyl chloride intermediate).
  • Validation : Use isotopic labeling (e.g., ¹⁵N) or computational simulations (DFT calculations) to trace bond formation and identify rate-limiting steps .
  • Side reactions : Investigate competing pathways (e.g., dimerization) via LC-MS and adjust reaction conditions (e.g., lower temperature) to suppress them .

Q. How can computational modeling enhance reaction optimization?

  • Quantum chemical calculations : Use DFT to predict transition states and optimize reaction pathways (e.g., solvent effects, catalyst selection).
  • Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, temperature) for yield improvement.
  • COMSOL Multiphysics : Simulate mass transfer and heat distribution in scaled-up reactions .

Q. How should researchers address contradictory data in biological activity studies?

  • Replicate experiments : Ensure consistency across multiple batches of the compound and assay platforms.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., non-thioquinazolinyl derivatives) to identify structure-activity relationships (SAR).
  • Advanced analytics : Use metabolomics or proteomics to uncover off-target effects influencing variability .

Q. What strategies improve regioselectivity in heterocyclic modifications?

  • Directed functionalization : Introduce protecting groups (e.g., Boc) to block undesired reaction sites.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions.
  • Crystallography-guided design : Analyze crystal packing to predict reactive sites .

Q. How can researchers optimize purification for scale-up?

  • Chromatography : Use preparative HPLC with gradient elution for high-purity isolation.
  • Crystallization : Screen solvent mixtures (e.g., ethanol/water) to improve yield and polymorph control.
  • Membrane technologies : Explore nanofiltration for solvent recycling and waste reduction .

Q. What advanced methodologies validate target engagement in vivo?

  • Isotope labeling : Synthesize a ¹⁴C- or ³H-labeled analogue for pharmacokinetic studies.
  • PET imaging : Develop a radiolabeled version (e.g., ¹⁸F) to track biodistribution.
  • Knockout models : Use CRISPR-Cas9 to silence the target gene and confirm mechanism-of-action .

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